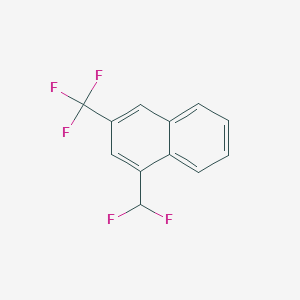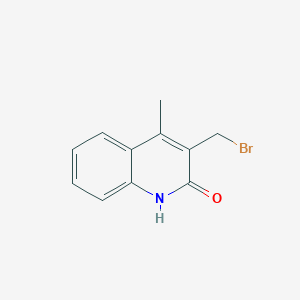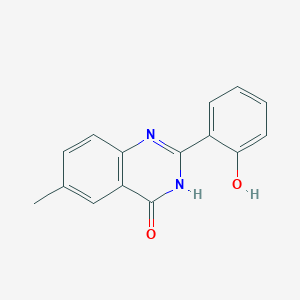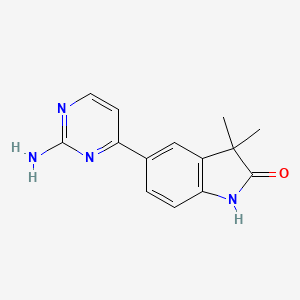![molecular formula C18H23N B11865261 4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine CAS No. 98236-17-0](/img/structure/B11865261.png)
4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(tert-Butyl)-N,N-dimethyl-[1,1’-biphenyl]-4-amine is an organic compound with a complex structure It is characterized by the presence of a biphenyl core substituted with a tert-butyl group and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(tert-Butyl)-N,N-dimethyl-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Dimethylation: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the biphenyl core or the tert-butyl group, potentially leading to hydrogenation products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as hydrophobicity or thermal stability.
Biology and Medicine
Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
Electronics: Its derivatives may be used in the fabrication of organic electronic devices such as OLEDs.
Mecanismo De Acción
The mechanism of action of 4’-(tert-Butyl)-N,N-dimethyl-[1,1’-biphenyl]-4-amine depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical reactions. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar structure but lacks the dimethylamino group.
4-tert-Butylphenylboronic acid: Contains a tert-butyl group but has a boronic acid functional group instead of a dimethylamino group.
Me4tButylXphos: A phosphine ligand with a similar biphenyl core but different substituents.
Uniqueness
4’-(tert-Butyl)-N,N-dimethyl-[1,1’-biphenyl]-4-amine is unique due to the combination of its tert-butyl and dimethylamino groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
98236-17-0 |
|---|---|
Fórmula molecular |
C18H23N |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
4-(4-tert-butylphenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N/c1-18(2,3)16-10-6-14(7-11-16)15-8-12-17(13-9-15)19(4)5/h6-13H,1-5H3 |
Clave InChI |
KGMIATQHKRVYBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)
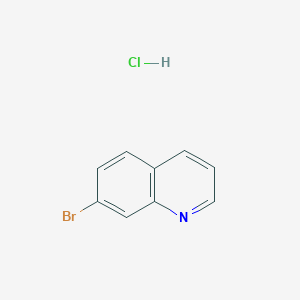

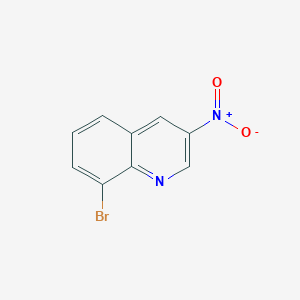
![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)
